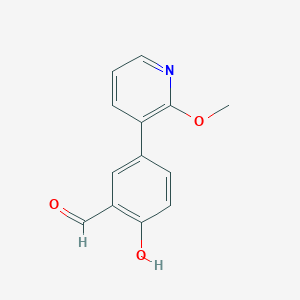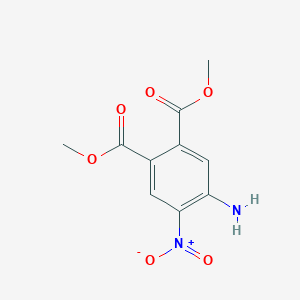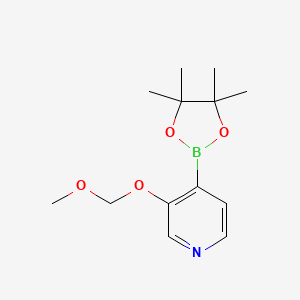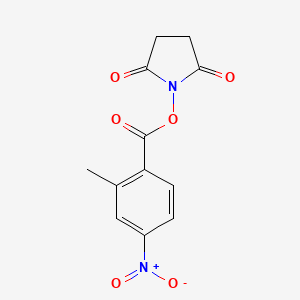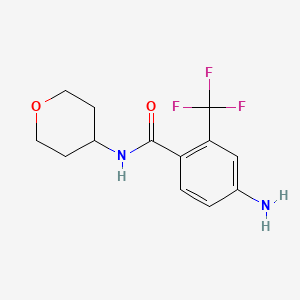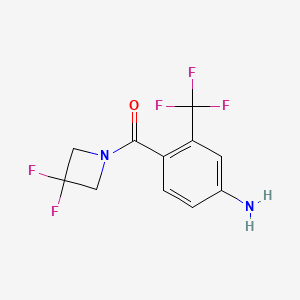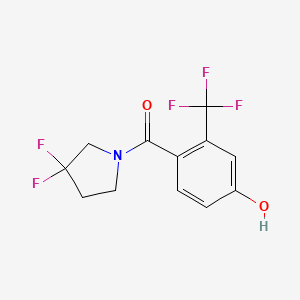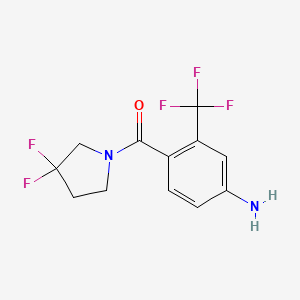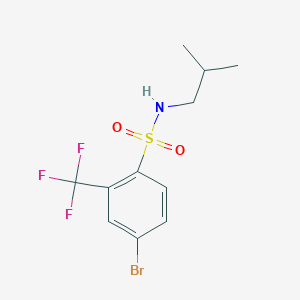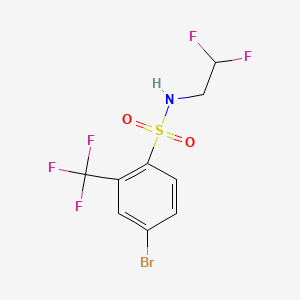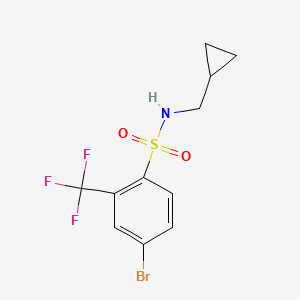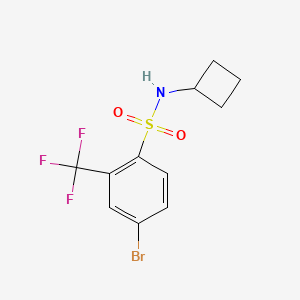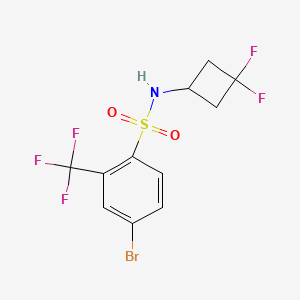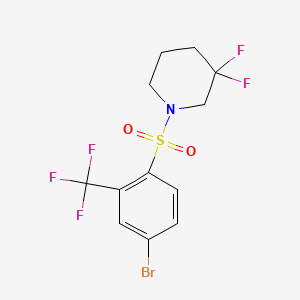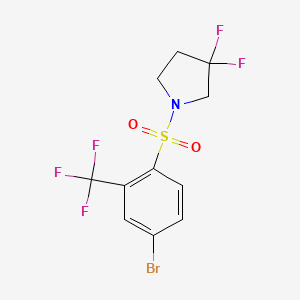
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoropyrrolidine is a complex organic compound that features a combination of bromine, trifluoromethyl, sulfonyl, and difluoropyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The trifluoromethyl group can be involved in radical trifluoromethylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.
Scientific Research Applications
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoropyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxamide: Similar structure with a carboxamide group instead of difluoropyrrolidine.
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide: Contains a trifluoromethyl group and a pyrrolidine ring.
Uniqueness
1-((4-Bromo-2-(trifluoromethyl)phenyl)sulfonyl)-3,3-difluoropyrrolidine is unique due to the presence of both trifluoromethyl and difluoropyrrolidine groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]sulfonyl-3,3-difluoropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5NO2S/c12-7-1-2-9(8(5-7)11(15,16)17)21(19,20)18-4-3-10(13,14)6-18/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVBHRFOZHHTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
